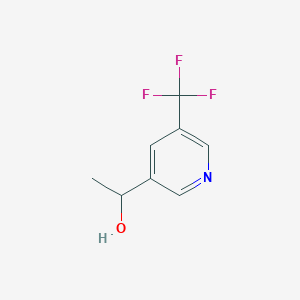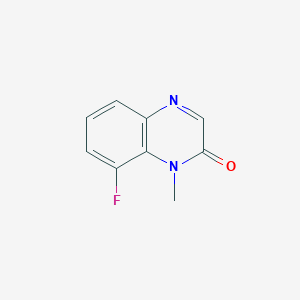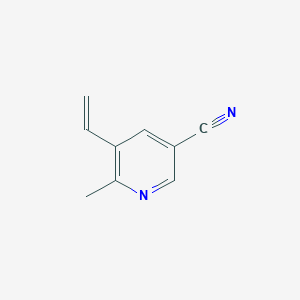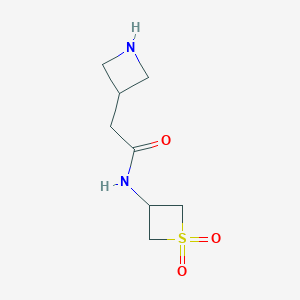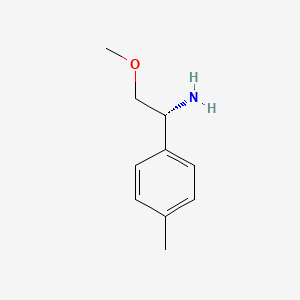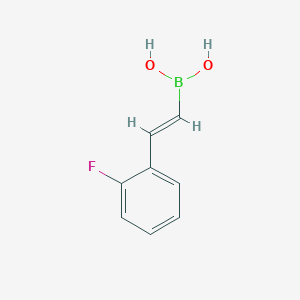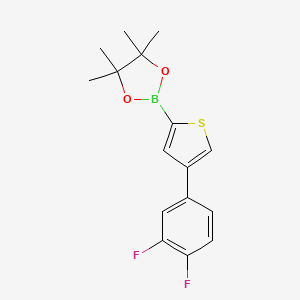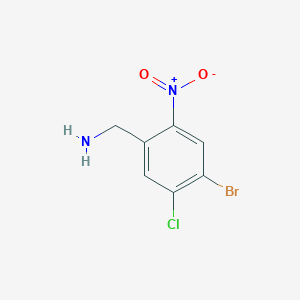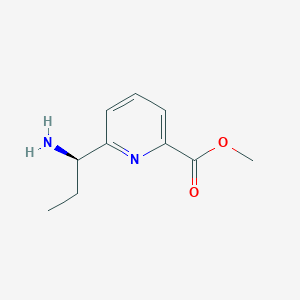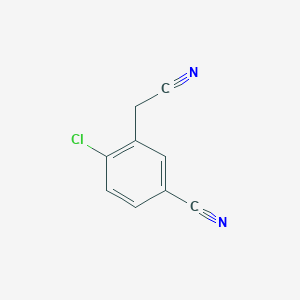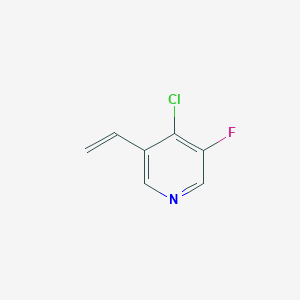
4-Chloro-3-fluoro-5-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-5-vinylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of both chlorine and fluorine atoms on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-vinylpyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with a vinylating agent under specific conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-fluoro-5-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alkanes.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing chlorine or fluorine.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or other reduced forms of the vinyl group.
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoro-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in radiotherapy and imaging agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-fluoro-5-vinylpyridine involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its ability to form strong interactions with enzymes and receptors. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-fluoropyridine
- 2,3,5,6-Tetrafluoropyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
Uniqueness
4-Chloro-3-fluoro-5-vinylpyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a vinyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Fórmula molecular |
C7H5ClFN |
|---|---|
Peso molecular |
157.57 g/mol |
Nombre IUPAC |
4-chloro-3-ethenyl-5-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-3-10-4-6(9)7(5)8/h2-4H,1H2 |
Clave InChI |
QGMDSKLFOXHYID-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=CC(=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


